Trioxifene

概要

説明

トリオキシフェンは、乳がんおよび前立腺がんの治療における潜在的な用途のために開発された選択的エストロゲン受容体モジュレーターです。 エストロゲン受容体アルファに対するエストラジオールの競合的結合活性を示し、エストロゲン受容体アルファ媒介遺伝子発現に対する拮抗作用を示します 。 有望な特性にもかかわらず、トリオキシフェンは前臨床および臨床開発中に中止されました .

準備方法

トリオキシフェンの合成には、テトラヒドロフラン中でナトリウムアミドを用いてベータ-テトラロンを4-メトキシ安息香酸フェニルと縮合させて、3,4-ジヒドロ-1-(4-メトキシベンゾイル)-2(1H)-ナフタレンオンを生成する工程が含まれます。 この中間体は、次に4-メトキシフェニルマグネシウムブロミドとのグリニャール反応に付されます

化学反応の分析

トリオキシフェンは、次のような様々な化学反応を起こします。

酸化: トリオキシフェンは、特定の条件下で酸化を受ける可能性がありますが、詳細な経路は広く文書化されていません。

還元: トリオキシフェンを含む還元反応は、その構造的安定性を考えるとそれほど一般的ではありません。

科学研究への応用

医学: 選択的エストロゲン受容体モジュレーターとして、トリオキシフェンは乳がんおよび前立腺がんの治療のために調査されました。

生物学: トリオキシフェンのエストロゲン受容体との相互作用は、ホルモン受容体経路とそのがん進行における役割を研究するための貴重なツールとなります.

化学: この化合物のユニークな構造と反応性は、他の選択的エストロゲン受容体モジュレーターの設計と合成への洞察を提供します.

科学的研究の応用

Breast Cancer Treatment

Trioxifene's most notable application is in the management of advanced breast cancer. A clinical trial involving 69 patients evaluated the efficacy of this compound mesylate in varying doses (5 mg, 10 mg, and 20 mg). The results indicated:

- Complete Response : 10% (5 patients)

- Partial Response : 42% (22 patients)

- No Change : 17% (9 patients)

The median time to disease progression was approximately 12 months. Notably, positive estrogen receptor status correlated with higher response rates .

Prevention of Breast Cancer

This compound has also been investigated for its preventive capabilities against breast cancer. Its ability to maintain bone density while preventing mammary carcinogenesis positions it as a potential alternative to traditional hormone replacement therapies that carry risks such as endometrial cancer .

Comparative Efficacy with Other SERMs

This compound is often compared with other SERMs like tamoxifen and raloxifene. While tamoxifen has been a standard treatment for ER-positive breast cancer, this compound may offer advantages due to its lower uterotrophic activity, which could reduce the risk of adverse effects associated with prolonged estrogen receptor activation in the uterus .

| Drug | Efficacy in Breast Cancer | Uterotrophic Activity | Additional Benefits |

|---|---|---|---|

| This compound | Moderate | Low | Bone density maintenance |

| Tamoxifen | High | High | Effective but higher risk for endometrial cancer |

| Raloxifene | Moderate | Low | Osteoporosis prevention |

Efficacy in Metastatic Models

In preclinical studies using rodent models, this compound demonstrated significant inhibition of metastasis in prostate carcinoma models, extending survival rates among treated subjects . This suggests potential applications beyond breast cancer and into other hormone-dependent malignancies.

Resistance Mechanisms

Research has also focused on understanding acquired resistance to antihormone therapies like this compound. Studies utilizing ER-positive cell lines have provided insights into how tumors adapt over time, emphasizing the need for ongoing research to develop combination therapies that can overcome resistance mechanisms .

作用機序

トリオキシフェンは、エストロゲン受容体アルファに競合的に結合することによりその効果を発揮し、エストラジオールの結合を阻害します。 この拮抗作用は、エストロゲン受容体アルファ媒介遺伝子発現を阻害し、これは特定のがん細胞の増殖に不可欠です 。 この化合物の抗転移作用は、そのエストロゲン受容体アルファ拮抗作用によって媒介されると考えられています .

類似化合物との比較

トリオキシフェンは、タモキシフェンやラロキシフェンなどの他の選択的エストロゲン受容体モジュレーターに似ています。 それは、エストロゲン受容体アルファに対する特定の結合親和性と拮抗作用においてユニークです 。 類似の化合物には、以下が含まれます。

タモキシフェン: 乳がん治療に使用される別の選択的エストロゲン受容体モジュレーターです。

ラロキシフェン: 閉経後の女性における骨粗鬆症の予防と乳がんのリスクの軽減に使用されます.

トリオキシフェンのユニークな構造と結合特性は、これらの化合物とは異なりますが、同様の治療目標を共有しています。

生物活性

Trioxifene, also known as LY-133,314 or this compound mesylate, is a selective estrogen receptor modulator (SERM) that has been investigated primarily for its potential use in treating breast cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, side effects, and comparison with other antiestrogens like tamoxifen.

This compound exhibits competitive binding activity against estradiol for the estrogen receptor (ERα), displaying both antagonistic and partial agonistic effects depending on the tissue context. It has been shown to inhibit estrogen-mediated gene expression, which is crucial in the proliferation of estrogen-dependent tumors. The compound's affinity for the rat estrogen receptor is approximately 20% relative to estradiol, indicating a moderate level of activity .

Phase I/II Trials

A significant study evaluated the effectiveness of this compound mesylate in patients with advanced breast cancer. The trial involved 69 patients who received varying doses (5 mg, 10 mg, and 20 mg) twice daily. The results indicated:

- Complete Response : 10% (5 patients)

- Partial Response : 42% (22 patients)

- No Change : 17% (9 patients)

The median time to progression was reported as 12 months, with positive estrogen receptor status correlating with higher response rates . Notably, higher doses did not yield significantly better responses than lower doses.

Comparison with Tamoxifen

This compound was compared to tamoxifen in terms of efficacy and toxicity. While both drugs demonstrated similar therapeutic efficacy, this compound was associated with different endocrine effects. For instance, it resulted in a dose-dependent decrease in luteinizing hormone (LH) and a lesser decrease in follicle-stimulating hormone (FSH), indicating some intrinsic estrogenic action .

Side Effects

The safety profile of this compound shows that it is generally well-tolerated. Common side effects include:

- Hot Flashes : 20%

- Leukopenia : 41%

- Nausea : 31%

The incidence of side effects was found to be non-dose dependent, suggesting that even at lower doses, patients might experience similar adverse effects .

Case Studies and Research Findings

Several case studies have further elucidated the biological activity of this compound:

- Inhibition of Metastasis : In a rat prostate carcinoma model (PAIII), this compound demonstrated significant inhibition of metastasis and extended survival compared to untreated controls .

- Hormonal Effects : Research indicated that during treatment with this compound, growth hormone release was enhanced during L-dopa stimulation tests, contrasting with the decreased release observed during tamoxifen treatment .

Summary Table of Clinical Findings

| Study/Trial | Patient Count | Complete Response | Partial Response | Median Time to Progression | Side Effects |

|---|---|---|---|---|---|

| Phase I/II Trial | 69 | 10% | 42% | 12 months | Hot flashes (20%), Leukopenia (41%) |

| Comparison with Tamoxifen | N/A | Similar efficacy | Similar toxicity | N/A | Different endocrine effects |

特性

IUPAC Name |

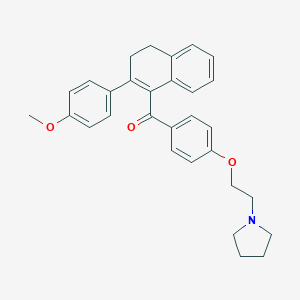

[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGLINDYFMDHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68307-81-3 (methanesulfonate) | |

| Record name | Trioxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30212997 | |

| Record name | Trioxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-84-1 | |

| Record name | Trioxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63619-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0130F043H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。